tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
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Overview
Description
tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[55]undecane-9-carboxylate is a complex organic compound with the molecular formula C13H23N3O3 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a triazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest for the design of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can lead to selective inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate
Uniqueness
tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination of features provides distinct reactivity and binding properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H29N3O3 |
---|---|
Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl 1,10,10-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C16H29N3O3/c1-14(2,3)22-13(21)19-9-7-16(11-15(19,4)5)12(20)17-8-10-18(16)6/h7-11H2,1-6H3,(H,17,20) |
InChI Key |
MZKCBSVFOBNDTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCN1C(=O)OC(C)(C)C)C(=O)NCCN2C)C |
Origin of Product |
United States |
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